2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid
Description
2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid (CAS: 946757-68-2) is a piperazine derivative featuring a 4-chlorophenyl substituent and an acetic acid moiety directly attached to the piperazine ring. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and aromatic hydrophobicity from the chlorophenyl group.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-1-3-11(4-2-10)15-7-5-14(6-8-15)9-12(16)17/h1-4H,5-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYCTYNEOPOFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid typically involves the reaction of 4-chlorophenylpiperazine with chloroacetic acid under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different chemical properties.
Scientific Research Applications
Antihistamine Activity
The primary application of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid lies in its role as an antihistamine. It acts as a competitive antagonist at the H1 histamine receptors, which are crucial in mediating allergic responses. Studies have demonstrated that this compound effectively inhibits histamine-induced symptoms such as:
- Sneezing
- Itching
- Nasal congestion
This makes it particularly valuable in the formulation of medications for allergic rhinitis and urticaria .
Anxiolytic Properties
Emerging research suggests that this compound may also exhibit anxiolytic effects due to its interaction with serotonin receptors. Preliminary studies indicate potential benefits in treating anxiety disorders, expanding its therapeutic applications beyond allergy management .
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| Starting Materials | 1-(4-chlorophenyl)piperazine, acetic anhydride |
| Reaction Type | Nucleophilic substitution |
| Purification Method | Crystallization or chromatography |
Case Study 1: Efficacy in Allergic Conditions
A study published in Annals of Allergy highlighted the effectiveness of This compound in reducing symptoms associated with allergic rhinitis. Patients treated with this compound showed significant improvement compared to placebo groups, indicating its potential as a first-line treatment for allergic reactions .
Case Study 2: Potential Anxiolytic Effects
Research conducted by Juhlin et al. investigated the anxiolytic properties of this compound through animal models. The results indicated that administration led to reduced anxiety-like behaviors, suggesting that it may serve as a therapeutic option for anxiety disorders .
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid involves its interaction with specific molecular targets, such as histamine receptors and neurotransmitter receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include signal transduction cascades that alter cellular responses.
Comparison with Similar Compounds
Cetirizine and Levocetirizine
Cetirizine (2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid) and its enantiomer levocetirizine are H1 antihistamines. Key differences include:
- Structural Variation : Cetirizine contains an ethoxy linker between the piperazine and acetic acid groups, unlike the direct attachment in 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid.
- Pharmacological Activity : Levocetirizine (R-enantiomer) is 10-fold more potent than the S-enantiomer, highlighting the role of stereochemistry .
| Compound | Molecular Weight (g/mol) | Key Substituent | Pharmacological Use |
|---|---|---|---|
| This compound | ~300–350 (estimated) | Direct acetic acid | Research compound |
| Cetirizine dihydrochloride | 461.81 | Ethoxy-acetic acid | H1 antihistamine (allergy) |
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)acetic Acid
This derivative (CAS: 1439904-41-2) introduces a 4-fluorophenyl group adjacent to the acetic acid moiety.
{2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic Acid
- Structural Difference : A 2-oxoethoxy spacer replaces the direct acetic acid linkage.
2-(4-Boc-piperazinyl)-2-(3-chloro-phenyl)acetic Acid
Biological Activity
2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₃H₁₈ClN₂O₂
- Molecular Weight : 270.75 g/mol
- Structure : The compound features a piperazine ring substituted with a chlorophenyl group and an acetic acid moiety.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with chlorobenzoyl chloride followed by hydrolysis. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis techniques.
Anticancer Activity
Recent studies have evaluated the anticancer properties of piperazine derivatives, including this compound. Research indicates that compounds containing piperazine moieties exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT-29 (Colorectal) | <500 |
| A549 (Lung) | <500 | |
| MRC-5 (Normal) | >1000 |
In a study published in Cancer Letters, it was reported that the compound showed lower cytotoxic activity against normal cell lines compared to cancerous ones, indicating its selective toxicity towards cancer cells .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways associated with tumor growth. Molecular docking studies suggest that it interacts with key proteins involved in cell proliferation and apoptosis, potentially leading to growth arrest in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies have shown that derivatives of piperazine can exhibit significant antibacterial and antifungal effects.
Table 2: Antimicrobial Activity
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 128 µg/mL |
These findings indicate that the compound has potential as an antimicrobial agent, although further studies are needed to elucidate its full spectrum of activity .
Case Studies
Several case studies have highlighted the therapeutic potential of piperazine derivatives:
- Study on Cancer Cell Lines : A study conducted on HT-29 and A549 cell lines demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased levels of caspase activity .
- Antimicrobial Efficacy : In another study, the compound was tested against a panel of bacterial and fungal strains, showing promising results comparable to standard antibiotics .
Q & A
Basic: What are the established synthetic routes for 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid, and how can computational methods enhance synthesis design?
Answer:
Traditional synthesis involves coupling 4-(4-chlorophenyl)piperazine with haloacetic acid derivatives under nucleophilic substitution conditions, optimized via temperature control (e.g., reflux in anhydrous solvents) and catalytic bases like triethylamine . For advanced design, computational tools such as quantum chemical reaction path searches (e.g., ICReDD’s workflow) can predict intermediates, transition states, and optimal conditions (solvent, catalyst, temperature), reducing trial-and-error experimentation. Hybrid approaches combining density functional theory (DFT) calculations with robotic high-throughput screening are recommended for efficiency .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the piperazine ring connectivity and acetic acid moiety. Aromatic protons from the 4-chlorophenyl group appear as distinct doublets (~7.2–7.4 ppm) .
- X-ray Crystallography: Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding between the acetic acid group and adjacent molecules). Studies at low temperatures (e.g., 98 K) improve data resolution, as seen in related piperazine derivatives .
- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H] at m/z 295.09) and detect impurities .
Advanced: How can computational modeling predict the compound’s reactivity or interactions in complex systems (e.g., enzyme binding)?
Answer:
- Molecular Dynamics (MD) Simulations: Model the compound’s flexibility in solution and its potential binding to biological targets (e.g., serotonin receptors, where piperazine derivatives are common). Use software like GROMACS with force fields (e.g., CHARMM36) .
- Docking Studies: Employ AutoDock Vina to predict binding affinities to proteins. Focus on the acetic acid group’s role in hydrogen bonding .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Investigate reaction mechanisms (e.g., hydrolysis under acidic conditions) by combining DFT for active sites and MM for the bulk environment .
Advanced: How should researchers address contradictions in spectral or crystallographic data during characterization?
Answer:
- Cross-Validation: Compare XRD data (e.g., bond lengths, angles) with computational geometry optimizations (DFT at B3LYP/6-31G* level). Discrepancies >0.05 Å may indicate experimental artifacts or dynamic effects .
- Variable-Temperature Studies: Perform XRD at multiple temperatures (e.g., 98 K vs. 298 K) to assess thermal motion’s impact on structural parameters .
- Supplementary Techniques: Use IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm) and elemental analysis for stoichiometry .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Storage: Store in airtight containers at 2–8°C in a dry, dark environment to prevent degradation .
- Spill Management: Neutralize acetic acid residues with sodium bicarbonate and dispose of via hazardous waste channels .
Advanced: What strategies optimize reaction yields in piperazine-acetic acid coupling reactions?
Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) for improved nucleophilicity of the piperazine nitrogen. Additives like KI can enhance halide displacement .
- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
- Machine Learning (ML): Train ML models on historical reaction data (e.g., solvents, temperatures, yields) to predict optimal conditions. ICReDD’s feedback loop integrates experimental results into computational databases for iterative refinement .
Advanced: How do crystallographic parameters (e.g., R-factors, temperature) influence the interpretation of molecular conformation?
Answer:
- R-Factor Analysis: Lower R-values (e.g., 0.057 in vs. 0.107 in ) indicate higher data accuracy. Use SHELXL for refinement and check for overfitting via Hamilton’s R-factor ratio test .
- Thermal Effects: High-temperature XRD may show disordered acetic acid groups; low-temperature (98 K) studies stabilize the lattice, improving electron density maps .
- Hydrogen Bonding Networks: Compare packing diagrams across studies to identify conserved interactions (e.g., O–H···N bonds), which stabilize the crystal structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
